
3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione, also known as 4-chloro-N-(2,4-dichlorophenyl)-2-oxo-1-pyrrolidineacetamide, is an organic compound with a molecular formula of C12H7Cl3N2O2. It is a yellow crystalline solid that is soluble in water and has a melting point of 189-190°C. 4-chloro-N-(2,4-dichlorophenyl)-2-oxo-1-pyrrolidineacetamide is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Advanced Materials Development
3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione is structurally related to diketopyrrolopyrroles (DPPs), which are recognized for their exceptional optical properties and stability. These compounds have been extensively utilized in the development of high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging applications. The synthesis and utility of DPPs and their analogs highlight the significance of such compounds in advancing materials science, particularly in the context of electronic and photonic devices. The unique optical and electronic properties of these materials, stemming from their stable and tunable chromophores, make them invaluable in research aimed at enhancing the performance and efficiency of organic electronics and optoelectronics (Grzybowski & Gryko, 2015).
Environmental Studies
Compounds structurally related to this compound, such as chlorophenols, have been studied for their environmental impact, particularly as pollutants resulting from industrial activities. Chlorophenols are recognized as precursors to more harmful compounds like dioxins in thermal processes, including waste incineration. The environmental fate of these compounds, their degradation pathways, and their toxicological impacts on aquatic and terrestrial ecosystems have been extensively reviewed, providing critical insights into pollution control and environmental remediation strategies (Peng et al., 2016).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)12-8-15(22)21(16(12)23)20-14-6-5-11(18)7-13(14)19/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXYXNPQQBOYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloroethyl)sulfanyl]oxolane](/img/structure/B2986690.png)
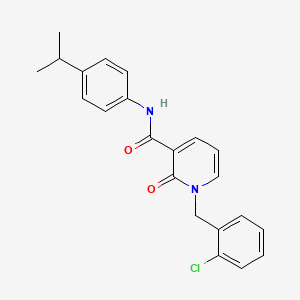
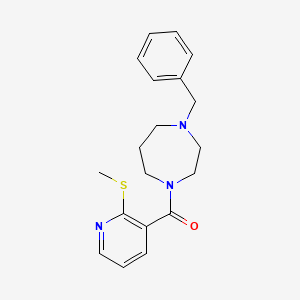
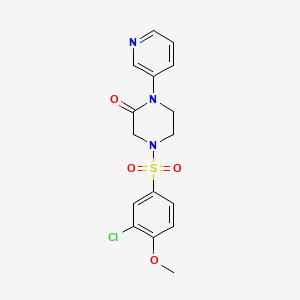
![N1-(2,3-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2986698.png)
![4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2986700.png)

![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2986702.png)
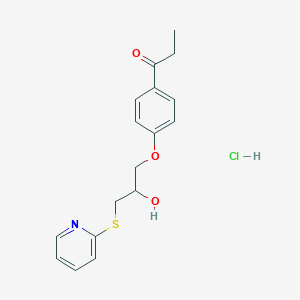
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2986706.png)
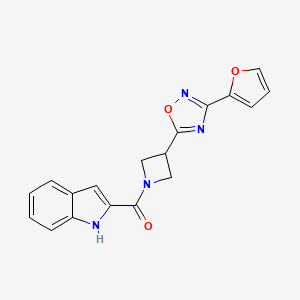
![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2986708.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986712.png)